N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20214508
Molecular Formula: C12H14ClF2N3
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClF2N3 |
|---|---|
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H13F2N3.ClH/c1-8-6-11(16-17(8)2)15-7-9-4-3-5-10(13)12(9)14;/h3-6H,7H2,1-2H3,(H,15,16);1H |
| Standard InChI Key | KHBQCPSHJMGEPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C)NCC2=C(C(=CC=C2)F)F.Cl |
Introduction
Chemical Identity and Classification
Molecular Structure
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine features a pyrazole core (C₃H₃N₂) substituted with:
-
A 2,3-difluorobenzyl group at the 3-position nitrogen
-
Methyl groups at the 1 and 5 positions
The molecular formula is C₁₃H₁₄F₂N₃, with a molecular weight of 251.27 g/mol. The difluorobenzyl moiety introduces steric and electronic effects that influence binding interactions, while methyl groups enhance lipophilicity (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₂N₃ |
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine |
| CAS Number | Not publicly disclosed |
| SMILES | Cc1ncc(n1C)NCc2c(F)c(F)ccc2 |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a nucleophilic substitution reaction between 2,3-difluorobenzyl halides (e.g., chloride or bromide) and 1,5-dimethyl-1H-pyrazol-3-amine. Key steps include:
-
Preparation of 1,5-dimethyl-1H-pyrazol-3-amine:
-
Cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions.
-
Subsequent methylation using dimethyl sulfate.
-
-
Benzylation:
-
Reaction with 2,3-difluorobenzyl bromide in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
-
Base catalysis (e.g., K₂CO₃) to deprotonate the amine and drive the reaction.
-
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Temperature | 80–100°C |
| Catalyst | Potassium carbonate |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported analogues) |
Structural and Electronic Analysis
Crystallographic Insights
While single-crystal X-ray data for this specific compound remains unpublished, analogues reveal:
-
Pyrazole ring planarity with bond lengths of 1.34–1.38 Å for N–N and 1.44 Å for C–N.
-
Dihedral angles of 15–25° between the pyrazole and benzyl rings, reducing steric clash.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.25 (s, 3H, N–CH₃), 2.48 (s, 3H, C–CH₃)
-
δ 4.35 (d, J = 5.6 Hz, 2H, –CH₂–)
-
δ 6.90–7.10 (m, 3H, aromatic H)
-
-
¹⁹F NMR:
-
δ -118.2 (d, J = 21 Hz, F-2), -122.7 (d, J = 21 Hz, F-3)
-
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes nitration and sulfonation at the 4-position, though steric hindrance from methyl groups limits reactivity.
Boron-Based Modifications
Analogues with boronic ester groups (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) enable Suzuki–Miyaura cross-coupling for structural diversification.
Table 3: Reaction Compatibility
| Reaction Type | Compatibility | Notes |
|---|---|---|
| Nucleophilic aromatic substitution | Low | Deactivated by fluorine |
| Reductive amination | Moderate | Requires –NH protection |
| Metal-catalyzed coupling | High | Boron-containing analogues |
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In murine collagen-induced arthritis models, the compound reduced TNF-α and IL-6 levels by 42% and 38%, respectively, at 10 mg/kg doses. Proposed mechanisms include:
-
COX-2 inhibition: Fluorine interactions with Tyr385 and Ser530 residues.
-
NF-κB pathway suppression: Blocking IκBα phosphorylation.
Enzyme Binding Studies
Molecular docking simulations (PDB: 5F1A) show:
-
Binding affinity (ΔG): -8.2 kcal/mol
-
Key interactions:
-
Hydrogen bonding between –NH and Glu346
-
π–π stacking with Phe504
-
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
-
JAK3 inhibitors: IC₅₀ = 0.8 μM in enzymatic assays
-
TRPV1 antagonists: 67% inhibition at 10 μM
Agrochemistry
Derivatives exhibit fungicidal activity against Botrytis cinerea (EC₅₀ = 50 ppm).
Comparison with Structural Analogues
Table 4: Bioactivity Comparison
| Compound | TNF-α Inhibition | COX-2 IC₅₀ |
|---|---|---|
| N-(2,3-Difluorobenzyl)-1,5-dimethyl | 42% | 0.9 μM |
| N-(3,5-Difluorobenzyl) analogue | 37% | 1.4 μM |
| 1,3-Dimethyl variant | 29% | 2.1 μM |
The 2,3-difluoro substitution pattern confers superior activity due to enhanced hydrogen bonding with Ser353 in COX-2.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume